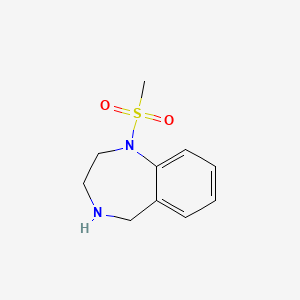
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties
Preparation Methods
The synthesis of 1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with aminobenzophenones, which are key intermediates in the production of benzodiazepines.
Reaction Conditions: The process involves a series of reactions, including acylation, cyclization, and reduction.
Industrial Production: Continuous flow chemistry is an attractive method for the industrial production of benzodiazepines.
Chemical Reactions Analysis
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system.
Pathways Involved: By modulating GABAergic transmission, the compound exerts its anxiolytic and hypnotic effects, leading to reduced anxiety and sedation.
Comparison with Similar Compounds
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can be compared with other benzodiazepines:
Biological Activity
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (often referred to as "the compound") is a derivative of the benzodiazepine class. Benzodiazepines are widely recognized for their anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of the compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O2S, with a specific structure that influences its biological activity. The compound features a methanesulfonyl group which may enhance its solubility and interaction with biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂S |
| SMILES | CS(=O)(=O)N1CCNCC2=CC=CC=C21 |
| InChI | InChI=1S/C10H14N2O2S/c1-15(13,14)12... |
Structure-Activity Relationship (SAR)
Recent studies have emphasized the importance of SAR in developing new benzodiazepine derivatives. For example:
- Methyl Group Addition : The presence of a methyl group at certain positions has been shown to increase activity against peripheral benzodiazepine receptors (PBR), suggesting that similar modifications could enhance the efficacy of 1-methanesulfonyl derivatives .
- Halogen Substituents : Chlorination at specific positions has been associated with increased lipophilicity and receptor affinity .
Case Studies
While direct case studies on this specific compound are scarce, analogous compounds have been evaluated for their pharmacological profiles. For instance:
- Compound Evaluation : In vivo studies have shown that certain benzodiazepine derivatives exhibit significant anxiolytic effects in animal models. The compounds were tested using the elevated plus maze (EPM) and open field tests, demonstrating enhanced locomotor activity alongside anxiolytic effects .
Pharmacokinetics
Understanding the pharmacokinetics of benzodiazepines is crucial for evaluating their therapeutic potential. Most benzodiazepines undergo extensive hepatic metabolism via cytochrome P450 enzymes and are primarily excreted through urine. The lipophilicity of the compounds influences their absorption rates and onset of action .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-methylsulfonyl-2,3,4,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 |
InChI Key |
UWEOLAHTHQANQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCNCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















